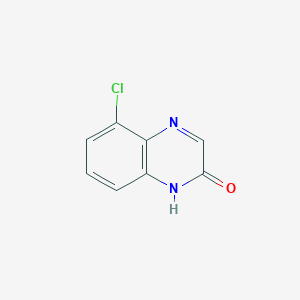

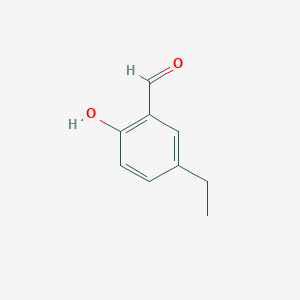

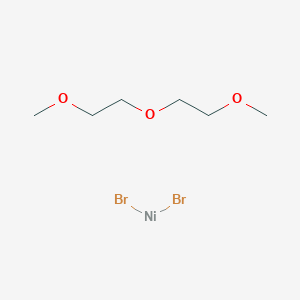

![molecular formula C7H8N2O2S B1600215 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol CAS No. 87466-56-6](/img/structure/B1600215.png)

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol

Übersicht

Beschreibung

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol is a chemical compound that has been evaluated for its PDE4B subtype selectivity . It is structurally different from any existing hypoglycemic drugs .

Synthesis Analysis

The synthesis of this compound involves the evaluation of two series of 7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine derivatives and 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine derivatives . The substituents on the pyrimidine ring and the side chain phenyl ring were optimized to improve their PDE4B selectivity over PDE4D .Molecular Structure Analysis

The molecular structure of this compound is complex, with several derivatives having more than 100-fold selectivity for PDE4B . The structure was optimized for PDE4B selectivity over PDE4D .Wissenschaftliche Forschungsanwendungen

PDE4B Inhibitors

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol derivatives have been identified as highly selective phosphodiesterase 4B (PDE4B) inhibitors. These compounds were evaluated for their selectivity against human PDE4B2 and PDE4D2 enzymes, leading to the discovery of derivatives with significant PDE4B selectivity. This selectivity is achieved through optimization of the substituents on the pyrimidine and phenyl rings (Goto et al., 2014).

Anticancer Activity

A series of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against mTOR kinase, a key component in cancer cell proliferation. These derivatives have shown moderate antitumor activities, with some compounds demonstrating significant inhibitory effects on cancer cell lines, including H460 and PC-3 (Zhu et al., 2014).

Hypoglycemic Agents

Certain derivatives of 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine have been identified as hypoglycemic agents. These compounds were synthesized and assessed for their ability to regulate blood glucose levels. For instance, MTP-1403, a derivative, showed promising results in lowering fasting plasma glucose levels and improving glucose tolerance in diabetic models, suggesting its potential as a novel oral hypoglycemic agent (Kunoh et al., 1986).

Antibacterial Activity

The synthesis of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, a class of compounds derived from this compound, has been carried out. These compounds have been evaluated for their antibacterial activity, with some showingpromising results against various bacterial strains. This suggests their potential use as antibacterial agents in medical treatments (Etemadi et al., 2016).

Antimalarial Effects

Compounds derived from this compound have been synthesized and evaluated for their antimalarial properties. Several of these compounds exhibited strong inhibitory effects against various strains of Plasmodium, the parasite responsible for malaria. This research indicates the potential of these compounds in developing new antimalarial drugs (Elslager et al., 1972).

Antitumor Activity

New substituted benzo[3',2':5,6]thiopyrano[4,3-d]pyrimidines, derived from this compound, have been synthesized and evaluated for their antitumor activity. One of the derivatives showed the ability to inhibit cell growth in human tumor cell lines, indicating its potential as an antitumor agent (Marini et al., 2008).

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase

Novel antifolates based on this compound have been synthesized, showing inhibitory activity against both human dihydrofolate reductase and thymidylate synthase. These compounds have demonstrated significant antitumor activity, presenting a new avenue for cancer treatment research (Gangjee et al., 2005).

Wirkmechanismus

Target of Action

The primary target of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol is Phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline .

Mode of Action

This compound acts as a PDE4B inhibitor . By inhibiting PDE4B, it prevents the breakdown of cAMP, thereby increasing the levels of cAMP within the cell . This increase in cAMP levels can lead to a variety of effects, depending on the type of cell and the signaling pathways that are activated .

Biochemical Pathways

The inhibition of PDE4B leads to an increase in cAMP levels, which can activate Protein Kinase A (PKA) . PKA can then phosphorylate a variety of target proteins, leading to changes in cell function . For example, in immune cells, increased cAMP levels can suppress inflammatory responses .

Result of Action

The increase in cAMP levels resulting from PDE4B inhibition can have a variety of effects. For example, in immune cells, this can lead to the suppression of inflammatory responses . This suggests that this compound could potentially be used to treat conditions characterized by excessive inflammation .

Biochemische Analyse

Biochemical Properties

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol plays a significant role in biochemical reactions, particularly as an inhibitor of phosphodiesterase 4B (PDE4B). This enzyme is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cellular signaling pathways. By inhibiting PDE4B, this compound increases the levels of cAMP, thereby modulating various cellular responses .

Cellular Effects

The effects of this compound on cells are profound. By elevating cAMP levels, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect inflammatory responses, making it a potential candidate for anti-inflammatory therapies. Additionally, this compound can modulate the activity of protein kinase A (PKA), which plays a pivotal role in regulating various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of PDE4B. This inhibition prevents the breakdown of cAMP, leading to its accumulation within the cell. The increased cAMP levels activate PKA, which then phosphorylates various target proteins, resulting in altered cellular functions. Additionally, this compound may interact with other biomolecules, further influencing cellular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity may decrease upon prolonged exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively modulates cAMP levels and exerts anti-inflammatory effects without significant toxicity. At higher doses, adverse effects such as gastrointestinal disturbances and hepatotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to cAMP signaling. It interacts with enzymes such as PDE4B, which regulates the breakdown of cAMP. By inhibiting PDE4B, the compound increases cAMP levels, thereby influencing metabolic flux and the levels of various metabolites. Additionally, this compound may interact with other enzymes and cofactors, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters in different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with PDE4B and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular functions .

Eigenschaften

IUPAC Name |

1,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c10-6-5-4(2-1-3-12-5)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFSFIYFBLFHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC(=O)N2)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433731 | |

| Record name | 7,8-Dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87466-56-6 | |

| Record name | 7,8-Dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

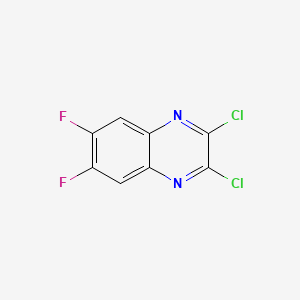

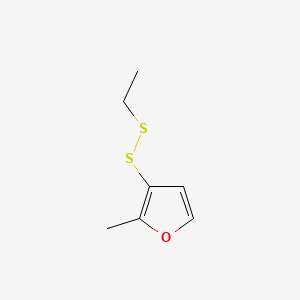

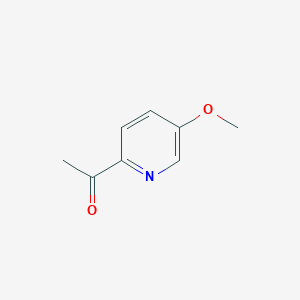

![8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1600136.png)

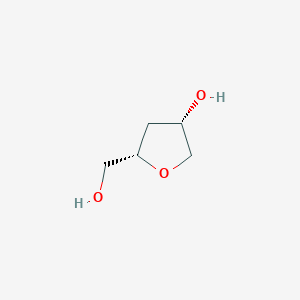

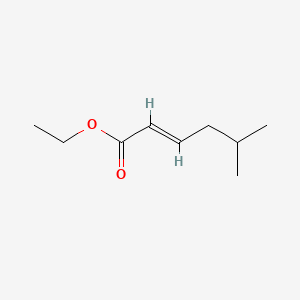

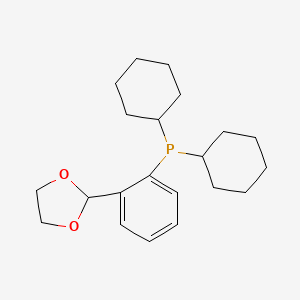

![[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B1600141.png)